1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene
Description
1-[(1R)-1-Azidoethyl]-4-(trifluoromethyl)benzene (CAS: 1604373-46-7) is a chiral aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and an (R)-configured azidoethyl (-CH₂N₃) group at the adjacent position. Its molecular formula is C₈H₇ClF₃N₃ (molecular weight: 199.61 g/mol) . The azide group (-N₃) confers unique reactivity, making it valuable in click chemistry and drug synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry . Stereochemistry at the ethyl position (R-configuration) may influence biological activity or synthetic pathways, as seen in enantiomeric analogs like 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene .
Properties
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNUOERZVCLBMV-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzene.
Azidation: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the corresponding halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Chiral Center Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, reaction efficiency, and safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
The azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes via copper-catalyzed click chemistry. This reaction produces 1,4- or 1,5-disubstituted 1,2,3-triazoles depending on the catalyst and substrate (Scheme 1):
Reaction Conditions
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Catalyst: CuI or N-heterocyclic carbene-copper complexes (e.g., 1-TFPB, 2-TFPB)
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Solvent: THF, acetonitrile, or ionic liquids (e.g., [mPy]OTf)
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Temperature: 323 K (50°C) to reflux
Regioselectivity
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Copper catalysts favor 1,4-disubstituted triazoles with terminal alkynes.
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Ionic liquids like [mPy]OTf promote exclusive 1,5-disubstituted triazole formation via retro-Michael addition pathways (Scheme 40, ).
Example Reaction
Superacid-Mediated Transformations
The trifluoromethyl group participates in protolytic defluorination under Brønsted superacids (e.g., CFSOH), generating stabilized carbocations (Scheme 2):
Mechanistic Pathway
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Protonation of the trifluoromethyl group forms a mixed acid anhydride intermediate.
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Sequential fluoride elimination generates a benzyl carbocation.
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Electrophilic aromatic substitution (Friedel-Crafts) with arenes yields diarylmethane derivatives .
Limitations
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Electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity due to ring deactivation.
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Competing decomposition of the azide group may occur under strongly acidic conditions .
Radical Reactions
The azide group can engage in radical-mediated cyclizations, though this pathway is less common. For example:
Proposed Pathway
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Thermal or photolytic cleavage of the azide generates a nitrene intermediate.
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Nitrene insertion into C–H bonds forms indole or triazoline derivatives (not directly observed in cited studies but inferred from analogous systems) .
Comparative Reactivity Table
| Reaction Type | Conditions | Products | Yield (%) | Selectivity |
|---|---|---|---|---|
| Click Chemistry | CuI, THF, 50°C | 1,4-Disubstituted triazoles | 70–90 | High (1,4 > 1,5) |
| Ionic Liquid Cycloaddition | [mPy]OTf, KCO, 80°C | 1,5-Disubstituted triazoles | 78–90 | Exclusive (1,5) |
| Superacid Defluorination | CFSOH, benzene | Diarylmethane derivatives | 50–70 | Moderate |
Mechanistic Considerations
Scientific Research Applications
1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene depends on its specific application. In bioconjugation, the azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparison with Similar Compounds
Structural Analogues with Azide Functionality
Key Insights :
- Trifluoromethyl Impact: The -CF₃ group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to non-fluorinated analogs like 1p .
- Biphenyl Systems : Compound 4a’s biphenyl structure expands conjugation, useful in materials science, but introduces synthetic complexity .
Functional Group Replacements
Key Insights :
- Azide vs. Seleno: PSTMB’s seleno group enables redox modulation and enzyme inhibition, whereas the azide in the target compound is more suited for bioorthogonal chemistry .
- Isocyanate Utility : The isocyanate group (in ) facilitates nucleophilic additions, contrasting with the azide’s dipolar cycloadditions .
- Safety Profile : Methoxy analogs () avoid the azide’s thermal instability, favoring safer storage .
Stereochemical Variants
Key Insights :
- The R-configuration in the target compound may exhibit distinct pharmacokinetic or binding properties compared to the S-enantiomer, critical in asymmetric synthesis or drug design .
Substituent Effects on Physicochemical Properties
Key Insights :
Biological Activity
1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene is a compound of significant interest in organic synthesis and biological applications due to its unique structural features, including an azido group and a trifluoromethyl moiety. This article explores its biological activity, including its mechanisms of action, toxicity, and potential therapeutic applications.
This compound can be synthesized through various methods, typically involving the azidation of 4-(trifluoromethyl)benzene. The introduction of the azido group is often achieved via nucleophilic substitution reactions with sodium azide in suitable solvents like dimethylformamide (DMF) under reflux conditions.
The biological activity of this compound primarily stems from its azido group, which enables it to participate in click chemistry reactions. This property allows for the formation of stable triazole linkages with alkynes, making it a valuable tool in bioconjugation techniques for labeling biomolecules .
Acute and Chronic Toxicity
Research indicates that exposure to high concentrations of related compounds may lead to narcotic effects and other adverse health impacts. For instance, studies on similar azides have reported stimulation indices (SI) and effective concentration values (EC3) indicative of weak sensitization potential .
Table 1: Toxicity Summary
| Study Type | Observations | NOAEL (mg/kg) |
|---|---|---|
| Acute Toxicity | Minimal systemic health effects observed | 10 |
| Repeat Dose | Hepatocyte hypertrophy at high doses | 50 |
| Dermal Exposure | Increased kidney weights at ≥250 ppm | 125 |
Biological Applications
This compound has been utilized in various biological contexts:
- Bioconjugation : Its azido group enables efficient labeling of proteins and other biomolecules through click chemistry, facilitating studies in cellular imaging and drug delivery systems .
- Synthesis of Heterocycles : The compound serves as a precursor in synthesizing various heterocycles, which are important in medicinal chemistry .
Case Studies
Several studies have highlighted the utility of this compound:
- Labeling Biomolecules : A study demonstrated the successful conjugation of azide-functionalized compounds with alkyne-tagged proteins, showcasing the specificity and efficiency of the reaction .
- Synthesis of Triazoles : Research has shown that this compound can be used to synthesize triazole derivatives with potential pharmacological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
